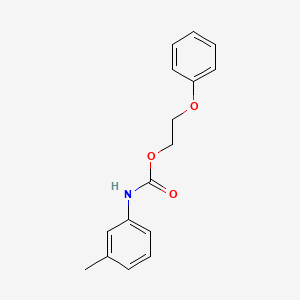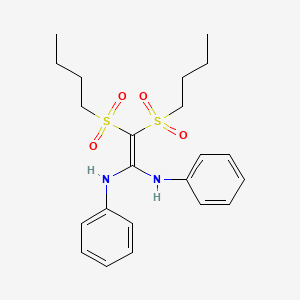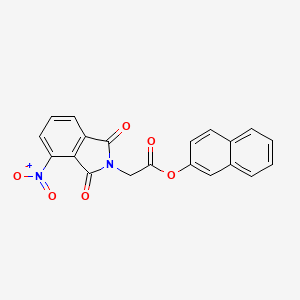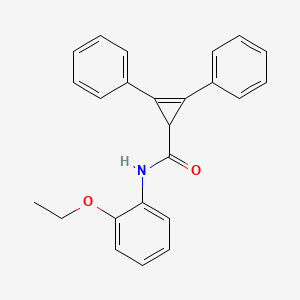
2-Phenoxyethyl (3-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl (3-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a phenoxyethyl group and a 3-methylphenyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl (3-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-phenoxyethanol with 3-methylphenyl isocyanate. The reaction typically occurs in the presence of a catalyst such as dibutyltin dilaurate and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions usually involve moderate temperatures (around 60-80°C) and a solvent such as toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the carbamoylation process, allowing for the synthesis of carbamates without the need for hazardous reagents like phosgene . This method is environmentally friendly and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl (3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl or 3-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxyethyl or 3-methylphenyl carbamates.
Scientific Research Applications
2-Phenoxyethyl (3-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl (3-methylphenyl)carbamate involves its interaction with specific molecular targets. For example, it can act as a radical scavenger, neutralizing reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT) . These interactions help reduce oxidative stress and protect cells from damage.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyethyl (3-ethylphenyl)carbamate
- 2-Phenoxyethyl (4-ethoxyphenyl)carbamate
- 2-Phenoxyethyl (2,5-dimethylphenyl)carbamate
- 2-Phenoxyethyl (2,5-dimethoxyphenyl)carbamate
Uniqueness
2-Phenoxyethyl (3-methylphenyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyethyl group provides stability, while the 3-methylphenyl group enhances its reactivity and potential for various applications .
Properties
CAS No. |
62643-98-5 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-phenoxyethyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO3/c1-13-6-5-7-14(12-13)17-16(18)20-11-10-19-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H,17,18) |
InChI Key |
GRGHPTHOAGDCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107966.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile](/img/structure/B11107970.png)


![7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)


![3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]](/img/structure/B11107996.png)



acetyl}hydrazinylidene)butanamide](/img/structure/B11108023.png)
![(2E)-2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B11108031.png)
![4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B11108043.png)
